molecular formula C6H8B2N4O3 B12804224 5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid CAS No. 64705-52-8

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid

Cat. No.: B12804224
CAS No.: 64705-52-8
M. Wt: 205.78 g/mol
InChI Key: UQSNVDSFADOKCH-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid is a complex organic compound that belongs to the class of pyrimidoazaborinines This compound is characterized by its unique bicyclic structure, which includes both nitrogen and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid with 2-aryl-3-cyano-4-amino-2H-pyrido[1,2-a]pyrimidines in the presence of a catalytic amount of Amberlyst 15-wet in polyethylene glycol (PEG-400) as a green solvent . Another method involves heating a mixture of pyrimidine derivatives with ammonium acetate in n-Butanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidoazaborinines.

Scientific Research Applications

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s bicyclic structure allows it to interact with various biological pathways, potentially modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but lack the boronic acid moiety.

    Pyrido[1,2-a]pyrimidines: Similar in structure but differ in the positioning of nitrogen atoms and the absence of boron.

Uniqueness

5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid is unique due to the presence of both nitrogen and boron atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

64705-52-8

Molecular Formula

C6H8B2N4O3

Molecular Weight

205.78 g/mol

IUPAC Name

(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid

InChI

InChI=1S/C6H8B2N4O3/c9-5-3-1-4(8(14)15)7(13)12-6(3)11-2-10-5/h1-2,13-15H,(H3,9,10,11,12)

InChI Key

UQSNVDSFADOKCH-UHFFFAOYSA-N

Canonical SMILES

B1(C(=CC2=C(N=CN=C2N1)N)B(O)O)O

Origin of Product

United States

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